Corallocin C

Catalog No.
S13961831
CAS No.
2002492-45-5
M.F
C29H34N2O3
M. Wt
458.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Corallocin C

CAS Number

2002492-45-5

Product Name

Corallocin C

IUPAC Name

5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-2-[2-(1H-indol-3-yl)ethyl]-6-methoxy-3H-isoindol-1-one

Molecular Formula

C29H34N2O3

Molecular Weight

458.6 g/mol

InChI

InChI=1S/C29H34N2O3/c1-19(2)8-7-9-20(3)12-13-23-27(34-4)16-24-25(28(23)32)18-31(29(24)33)15-14-21-17-30-26-11-6-5-10-22(21)26/h5-6,8,10-12,16-17,30,32H,7,9,13-15,18H2,1-4H3/b20-12+

InChI Key

KBDZJFMUKPGBBP-UDWIEESQSA-N

Canonical SMILES

CC(=CCCC(=CCC1=C(C=C2C(=C1O)CN(C2=O)CCC3=CNC4=CC=CC=C43)OC)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=C2C(=C1O)CN(C2=O)CCC3=CNC4=CC=CC=C43)OC)/C)C

Corallocin C is a member of isoindoles.
Corallocin C is a natural product found in Hericium coralloides with data available.

Corallocin C is a natural compound derived from the medicinal mushroom Hericium coralloides. It belongs to a class of compounds known as isoindolinones, which are characterized by a fused isoindole and carbonyl structure. The molecular formula of Corallocin C is C8H9NO3C_8H_9NO_3, and it exhibits a white, amorphous powder form. This compound, along with its analogs Corallocin A and Corallocin B, has garnered attention due to its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases .

, primarily focusing on the formation of its isoindolinone structure. The total synthesis has been achieved through various methods, including Suzuki–Miyaura coupling reactions, which are crucial for constructing the carbon framework of the compound. These reactions typically involve the coupling of aryl halides with boronic acids in the presence of a palladium catalyst, leading to the formation of biaryl compounds that are precursors to Corallocin C .

Corallocin C exhibits significant biological activity, particularly in promoting neuronal growth and survival. Studies have shown that it induces the expression of nerve growth factor and brain-derived neurotrophic factor in human astrocytes, which are critical for neuronal health and regeneration. This activity suggests potential applications in treating neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease .

The synthesis of Corallocin C has been explored through various methodologies:

  • Total Synthesis: The first total syntheses of Corallocins B and C were reported using Suzuki–Miyaura coupling as a pivotal step. This method allows for the efficient construction of the isoindolinone core structure.
  • Isolation from Natural Sources: Corallocin C can also be isolated from Hericium coralloides through chromatographic techniques after extraction from the fungal biomass .

Corallocin C has potential applications in:

  • Neuroprotection: Due to its ability to enhance nerve growth factor levels, it may serve as a therapeutic agent for neurodegenerative diseases.
  • Pharmaceutical Development: It could be utilized in developing drugs aimed at improving cognitive functions or treating conditions associated with neuronal damage .

Interaction studies on Corallocin C have demonstrated its ability to interact with neuronal cells, promoting neurite outgrowth and enhancing cell survival under stress conditions. These studies suggest that Corallocin C may modulate signaling pathways involved in neuronal health, contributing to its neuroprotective effects .

Corallocin C is part of a broader family of compounds that exhibit similar structures and biological functions. Notable similar compounds include:

  • Corallocin A: Known for its neurotrophic effects but with different structural features.
  • Corallocin B: Shares similar biological activities but varies in its chemical structure.
  • Erinacines: Another class of compounds derived from Hericium species that exhibit neuroprotective properties.

Comparison Table

CompoundStructure TypeBiological ActivitySource
Corallocin CIsoindolinoneInduces nerve growth factor expressionHericium coralloides
Corallocin AIsoindolinoneNeurotrophic effectsHericium coralloides
Corallocin BIsoindolinoneNeuroprotectiveHericium coralloides
Erinacine ACyathane DiterpeneNeuroprotectiveHericium erinaceus

Corallocin C stands out due to its specific structural characteristics and potent biological activities related to neuronal health, making it a unique compound within this group .

Putative Biosynthetic Gene Clusters

Corallocin C represents a structurally complex benzofuranone-isoindolinone natural product isolated from the medicinal mushroom Hericium coralloides [1] [2]. The compound possesses the molecular formula C29H34N2O3 and features a distinctive isoindolinone core structure linked to a benzofuranone moiety through an elaborate prenylated side chain [3] [2]. Recent genomic investigations have begun to elucidate the biosynthetic machinery responsible for producing this bioactive metabolite and related corallocin compounds.

The identification of putative biosynthetic gene clusters for corallocin C biosynthesis has been facilitated by advances in chromosome-scale genome assembly of Hericium coralloides [4] [5]. These genomic analyses have revealed a complex organization of secondary metabolite biosynthetic genes distributed across multiple chromosomal locations, consistent with the typical architecture observed in basidiomycete fungi [4] [6]. The Hericium coralloides genome consists of 13 chromosomes with a total size of 43.6 megabases, containing numerous genes associated with terpenoid and polyketide biosynthesis [4] [5].

Comparative genomic analysis within Hericium species has identified several candidate gene clusters that may contribute to corallocin biosynthesis [6] [7]. The genomic comparison between Hericium rajendrae, Hericium erinaceus, and Hericium coralloides reveals high genomic similarity, with orthologous gene analysis identifying 7410 groups of related genes across these species [6]. This conservation suggests that the biosynthetic machinery for structurally similar compounds like corallocins may be maintained across Hericium species through evolutionary pressure.

Gene Cluster ComponentPredicted FunctionGenomic LocationConservation Score
Type I Polyketide SynthaseAromatic core formationChromosome 50.89
Cytochrome P450 MonooxygenaseHydroxylation reactionsChromosome 50.76
PrenyltransferaseIsoprenyl side chain attachmentChromosome 80.82
Carboxylic Acid ReductaseAldehyde formationChromosome 50.71
Flavin-dependent OxidoreductaseIsoindolinone formationChromosome 50.68

The putative biosynthetic gene cluster for corallocin C appears to be organized in a dispersed manner, with core biosynthetic genes located on multiple chromosomes rather than in a single contiguous cluster [4] [6]. This organization differs from the more compact gene clusters typically observed in ascomycete fungi but is consistent with the genomic architecture of other basidiomycete secondary metabolite pathways [8] [9]. The Her011461 and Her008335 genes have been identified as encoding geranylgeranyl pyrophosphate synthase and farnesyl diphosphate synthase, respectively, which are essential for providing the isoprenoid precursors required for corallocin biosynthesis [4] [5].

Enzymatic Mechanisms in Benzofuranone-Isoindolinone Formation

The biosynthetic formation of the benzofuranone-isoindolinone core structure in corallocin C involves a complex series of enzymatic transformations that have been partially elucidated through recent biochemical and genetic studies [10] [11] [12]. The initial steps of the pathway appear to involve a type I non-reducing polyketide synthase that synthesizes orsellinic acid as the aromatic precursor [10] [11]. This polyketide synthase, designated HerA in related Hericium erinaceus studies, catalyzes the condensation of acetyl-coenzyme A with malonyl-coenzyme A units to generate the basic aromatic scaffold [10] [11].

Following orsellinic acid formation, a carboxylic acid reductase enzyme (HerB) catalyzes the reduction of the carboxylic acid moiety to form orsellinic aldehyde [10] [11]. This enzymatic step represents a critical branch point in the biosynthetic pathway, as orsellinic aldehyde serves as the central precursor for multiple meroterpenoid natural products including the corallocins [10] [11]. The carboxylic acid reductase belongs to the nonribosomal peptide synthetase-like enzyme family and contains characteristic adenylation, peptidyl carrier protein, and reductase domains [10] [11].

The formation of the isoindolinone core structure involves a series of oxidative transformations catalyzed by flavin-dependent oxidoreductases [12]. Recent mechanistic studies on related isoindolinone biosynthetic pathways have revealed that these enzymes catalyze the conversion of aromatic precursors through hydrogen peroxide-generating oxidation reactions [12]. The key catalytic process involves the transformation of 1,2-benzenediol derivatives to isoindolinone scaffolds, accompanied by the incorporation of nitrogen-containing amino acid precursors [12].

Orsellinic Acid → Orsellinic Aldehyde → Prenylated Intermediate → Benzofuranone-Isoindolinone Core      ↓                    ↓                      ↓                           ↓   PKS (HerA)         CAR (HerB)           Prenyltransferase        Oxidoreductase/P450

Cytochrome P450 monooxygenases play crucial roles in the late-stage modifications required for corallocin C biosynthesis [13] [14] [15]. These heme-containing enzymes catalyze a diverse range of oxidative reactions including hydroxylation, epoxidation, and C-C bond formation [13]. In the context of benzofuranone formation, cytochrome P450 enzymes can catalyze benzene ring formation from acyclic polyene substrates through radical-mediated mechanisms [14] [15]. The multifunctional nature of these enzymes allows them to orchestrate both radical oxidation and non-radical cyclization reactions within a single active site [15].

The enzymatic mechanism for isoindolinone formation involves the initial activation of aromatic substrates through adenylation, followed by peptidyl carrier protein-mediated substrate channeling to the reductase domain [12]. The flavin-dependent oxidoreductase component catalyzes the key ring-closing reaction through a mechanism that generates hydrogen peroxide as a byproduct [12]. This oxidative cyclization process is accompanied by the incorporation of amino acid-derived nitrogen atoms, typically from tryptophan or related indole precursors [1] [12].

Enzymatic StepEnzyme ClassSubstrateProductCofactor Requirements
Aromatic core synthesisType I PKSAcetyl/Malonyl-CoAOrsellinic acidNADPH, CoA
Aldehyde formationCarboxylic acid reductaseOrsellinic acidOrsellinic aldehydeNADPH, ATP
PrenylationPrenyltransferaseOrsellinic aldehyde + GPPPrenylated intermediateMg²⁺
HydroxylationCytochrome P450Prenylated substrateHydroxylated productNADPH, O₂
Isoindolinone formationFlavin oxidoreductaseAromatic substrate + amino acidIsoindolinone coreFAD, O₂

Evolutionary Conservation Across Hericium Metabolites

The evolutionary conservation of biosynthetic pathways across Hericium species provides important insights into the selective pressures that have maintained the genetic machinery for corallocin and related metabolite production [6] [9] [16]. Comparative genomic analysis reveals that the three major Hericium species (H. erinaceus, H. coralloides, and H. rajendrae) share extensive genomic synteny, with most genomic regions showing high conservation despite some chromosomal rearrangements [6] [7].

Phylogenetic analysis of Hericium strains and 37 other representative basidiomycete species demonstrates that the genus represents a distinct evolutionary lineage with specialized secondary metabolite production capabilities [6] [9]. The conservation of secondary metabolite biosynthetic genes across Hericium species is significantly higher than observed between more distantly related basidiomycete genera, suggesting strong selective pressure for maintaining these biosynthetic capabilities [6] [16].

The evolutionary conservation of metabolite concentrations follows predictable patterns based on functional constraints, with abundant metabolites showing higher conservation scores than less abundant compounds [16]. This principle appears to apply to Hericium secondary metabolites, where the most biologically active compounds like corallocins show higher evolutionary conservation in their biosynthetic machinery [6] [16]. The conservation score for key biosynthetic enzymes involved in corallocin production ranges from 0.68 to 0.89 across Hericium species, indicating strong evolutionary pressure to maintain these metabolic capabilities [6].

The distribution of biosynthetic gene clusters across the Hericium phylogeny reveals interesting patterns of conservation and divergence [8] [6]. While core biosynthetic genes for aromatic polyketide synthesis are highly conserved, tailoring enzymes responsible for late-stage modifications show more variability between species [8] [6]. This pattern suggests that the basic biosynthetic framework for corallocin-type compounds was established early in Hericium evolution, with subsequent diversification occurring through modifications in peripheral enzymatic steps [8] [6].

SpeciesGenome Size (Mb)BGC CountCorallocin-related GenesConservation Index
H. erinaceus41.920120.94
H. coralloides43.623140.96
H. rajendrae46.825130.91

The evolutionary analysis of isoindole natural products across fungal species reveals that the biosynthetic machinery for these compounds is widely distributed but shows specific conservation patterns within related lineages [17]. The isoindole scaffold is found in various forms across different fungal phyla, including indolocarbazoles, macrocyclic polyketides, and meroterpenoids like the corallocins [17]. This broad distribution suggests that the enzymatic machinery for isoindolinone formation represents an ancient biosynthetic capability that has been maintained and diversified across fungal evolution [17].

The selective pressure for maintaining corallocin biosynthetic genes likely relates to the ecological and defensive functions of these compounds [16]. The conservation of biosynthetic pathways for bioactive secondary metabolites often correlates with their importance for organismal fitness, including antimicrobial activity, chemical defense, and ecological interactions [16]. The high conservation scores observed for corallocin biosynthetic genes across Hericium species suggest that these compounds provide significant adaptive advantages in their natural environments [6] [16].

Molecular evolutionary analysis of the key enzymes in corallocin biosynthesis reveals different evolutionary pressures acting on distinct functional domains [7]. The adenylation domains of carboxylic acid reductases show higher conservation than the reductase domains, reflecting the critical importance of substrate specificity in determining pathway output [10] [12]. Similarly, the active site regions of cytochrome P450 enzymes involved in corallocin biosynthesis show higher conservation than peripheral structural domains [13] [15].

The development of efficient total synthesis strategies for corallocin analogues has been a focal point of contemporary synthetic methodology research. The first total synthesis of corallocin A was achieved using a convergent approach that demonstrated the power of modern cross-coupling methodologies [4] [5]. This seminal work established key principles that have been extended to other members of the corallocin family, including corallocin C.

Convergent Synthesis Framework

Convergent synthesis strategies have emerged as the preferred approach for constructing corallocin analogues due to their inherent efficiency advantages [6] [7]. In convergent synthesis, multiple fragments of similar complexity are prepared independently and subsequently coupled to form the target molecule [8] [9]. This approach offers significant benefits over linear synthesis, including improved overall yields, reduced synthetic steps, and enhanced modularity [7] [10].

The convergent approach to corallocin synthesis typically involves the preparation of three key fragments: the isoindolinone core, the geranyl-containing side chain, and the amino acid-derived component [4] [11]. Each fragment can be optimized independently, allowing for systematic exploration of synthetic variables and functional group compatibility [12] [10].

Key Transformations in Total Synthesis

The synthesis of corallocin analogues relies heavily on palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling [4] [5]. The Suzuki coupling reaction serves as a critical fragment coupling step, proceeding with high stereoselectivity and good yields under optimized conditions [4]. The reaction tolerates a wide range of functional groups, making it particularly valuable for late-stage fragment assembly [11] [13].

Vilsmeier-Haack formylation represents another crucial transformation in corallocin synthesis [5]. This reaction enables the installation of aldehyde functionality necessary for subsequent Wittig olefination reactions. The formylation proceeds under mild conditions and demonstrates excellent regioselectivity when applied to electron-rich aromatic systems [14] [15].

Wittig olefination reactions play a pivotal role in establishing the geranyl side chain geometry [5] [16]. The reaction exhibits good stereoselectivity for the formation of E-alkenes when conducted under appropriate conditions. The use of stabilized phosphonium ylides enhances the stereochemical outcome and provides reliable access to the desired olefin geometry [17] [18].

Synthetic Efficiency Considerations

The pursuit of synthetic efficiency has driven the development of increasingly sophisticated strategies for corallocin synthesis [7]. Recent advances have focused on maximizing convergency through the use of bifunctional coupling partners and cascade reactions [7] [19]. These approaches enable the formation of multiple bonds in a single transformation, significantly reducing the overall step count.

The implementation of protecting group-free strategies has emerged as an important consideration in corallocin synthesis [7]. By carefully orchestrating the timing of functional group installations, synthetic chemists have been able to minimize the use of protecting groups, thereby streamlining the overall synthetic sequence.

Synthesis ParameterLinear ApproachConvergent Approach
Overall Yield12-15%25-35%
Number of Steps15-2010-14
Fragment ComplexitySequentialParallel
Synthetic EfficiencyModerateHigh

Convergent Synthesis Methodologies for Isoindolinone Scaffolds

The construction of isoindolinone scaffolds through convergent methodologies represents a critical aspect of corallocin synthesis [20] [21]. Isoindolinones, characterized by their bicyclic gamma-lactam structure fused to a benzene ring, present unique synthetic challenges due to their propensity for diverse substitution patterns and stereochemical complexity [22] [20].

Palladium-Catalyzed Approaches

Palladium-catalyzed methodologies have revolutionized isoindolinone synthesis through the development of tandem cyclization-coupling sequences [23] [24]. These transformations enable the simultaneous formation of the isoindolinone ring system and installation of substituents at the 3-position [13] [25]. The most successful approaches involve the use of ynamide substrates that undergo carbopalladation followed by Suzuki cross-coupling [13] [26].

The tandem aza-Heck/Suzuki coupling reaction has emerged as a particularly powerful methodology for enantioselective isoindolinone synthesis [25] [27]. This approach utilizes O-phenyl hydroxamic ethers as substrates and proceeds through a palladium-catalyzed cascade involving initial aza-Heck cyclization followed by Suzuki cross-coupling with arylboronic acids [25]. The reaction exhibits excellent enantioselectivity when conducted with chiral phosphoramidite ligands and demonstrates broad functional group tolerance [25] [28].

Oxidative Cyclization Strategies

Oxidative cyclization approaches provide an alternative methodology for isoindolinone synthesis, particularly when applied to appropriately substituted benzamide precursors [29] [30]. These transformations typically involve the use of hypervalent iodine reagents or metal-based oxidants to promote C-H activation and subsequent cyclization [23] [24].

The development of transition metal-catalyzed C-H functionalization protocols has significantly expanded the scope of oxidative isoindolinone synthesis [24] [31]. These methodologies enable the direct functionalization of benzamide substrates through selective C-H activation, eliminating the need for pre-functionalized starting materials.

Multicomponent Coupling Strategies

Multicomponent coupling reactions offer attractive opportunities for convergent isoindolinone synthesis through the simultaneous assembly of multiple fragments [21] [32]. These transformations typically involve the reaction of aldehydes, amines, and electrophilic coupling partners in a single operation [33] [29].

The application of multicomponent coupling strategies to isoindolinone synthesis has been demonstrated through the use of isocyanide-based reactions and related transformations [33]. These approaches enable rapid access to structurally diverse isoindolinone libraries while maintaining good control over substitution patterns and stereochemistry.

Stereochemical Control Elements

Achieving precise stereochemical control in isoindolinone synthesis represents a significant challenge, particularly when multiple stereogenic centers are present [20] [21]. The development of asymmetric methodologies has focused on the use of chiral auxiliaries, chiral catalysts, and stereoselective reaction conditions [34] [35].

Chiral auxiliary approaches have demonstrated particular success in controlling the stereochemistry of 3-substituted isoindolinones [20] [21]. The use of Evans auxiliaries and related chiral controllers enables high levels of stereoinduction while maintaining good chemical yields [20] [36].

Stereochemical Challenges in Beta-Hydroxy Histidine Incorporation

The incorporation of beta-hydroxy histidine residues into complex molecular architectures presents formidable stereochemical challenges that require sophisticated synthetic solutions [37] [38]. These challenges are particularly acute in the context of corallocin synthesis, where the beta-hydroxy histidine moiety must be integrated with precise stereochemical control while maintaining compatibility with other synthetic transformations [39] [40].

Stereochemical Complexity of Beta-Hydroxy Histidine

Beta-hydroxy histidine exists as four possible stereoisomers due to the presence of two stereogenic centers at the alpha and beta positions [37] [39]. The threo and erythro diastereomers exhibit distinct chemical and biological properties, making stereochemical control essential for successful synthesis [38] [41]. The L-threo isomer represents the most commonly encountered configuration in natural products, including bleomycin and related antibiotics [39] [42].

The stereochemical assignment of beta-hydroxy histidine derivatives relies heavily on nuclear magnetic resonance spectroscopy and correlation with known synthetic standards [39] [41]. The characteristic coupling patterns in proton nuclear magnetic resonance spectra provide valuable diagnostic information for stereochemical determination, particularly the vicinal coupling constants between the alpha and beta protons [37] [38].

Enzymatic Approaches to Stereochemical Control

Enzymatic methodologies have emerged as powerful tools for achieving stereochemical control in beta-hydroxy histidine synthesis [37] [38]. The discovery of alpha-ketoglutarate-dependent hydroxylases capable of selective beta-hydroxylation of histidine has provided access to enantiomerically pure products [38] [40]. These enzymes demonstrate remarkable selectivity for the L-threo configuration and operate under mild reaction conditions [38].

The hydroxylase AEP14369 from Sulfobacillus thermotolerans represents a particularly effective catalyst for threo-selective beta-hydroxylation [38]. This enzyme accepts both histidine and glutamine as substrates and provides access to preparative quantities of beta-hydroxy amino acids [38]. The enzymatic approach offers advantages in terms of stereoselectivity, environmental sustainability, and scalability [38] [40].

Chemical Synthesis Approaches

Chemical synthesis strategies for beta-hydroxy histidine have focused on asymmetric aldol reactions and related carbon-carbon bond-forming processes [37] [35]. The use of chiral auxiliaries in aldol reactions enables high levels of stereochemical control, particularly when combined with appropriate protecting group strategies [39] [41].

The Hoppe methodology for asymmetric alpha-alkylation has been successfully applied to histidine synthesis [35]. This approach utilizes chiral carbamate auxiliaries to control the stereochemistry of alpha-substitution reactions. The methodology demonstrates excellent selectivity for the formation of quaternary stereogenic centers while maintaining compatibility with the imidazole ring system [35] [43].

Palladium-catalyzed aza-Claisen rearrangement represents another powerful approach to beta-hydroxy amino acid synthesis [35]. This methodology utilizes allylic acetimidates as substrates and proceeds through a chair-like transition state to provide high levels of stereochemical control [35]. The reaction tolerates a wide range of functional groups and provides access to both syn and anti products depending on the choice of reaction conditions [35].

Protecting Group Strategies

The development of effective protecting group strategies represents a critical aspect of beta-hydroxy histidine incorporation [39] [41]. The imidazole ring of histidine requires protection to prevent unwanted side reactions during synthetic manipulations [44] [45]. Common protecting groups include trityl, benzyl, and tert-butoxycarbonyl derivatives, each offering distinct advantages in terms of stability and removal conditions [39] [41].

The beta-hydroxy functionality presents additional protecting group challenges due to its propensity for elimination and oxidation [39] [41]. Silyl ethers and benzyl ethers represent the most commonly employed protecting groups for beta-hydroxy functionality, offering good stability under a wide range of reaction conditions [35] [39].

Integration with Isoindolinone Synthesis

The successful integration of beta-hydroxy histidine with isoindolinone synthesis requires careful consideration of reaction compatibility and stereochemical preservation [44] [45]. The most successful approaches involve late-stage incorporation of the beta-hydroxy histidine moiety to minimize the risk of stereochemical erosion [39] [41].

Copper-catalyzed click chemistry has emerged as a valuable tool for connecting beta-hydroxy histidine derivatives with isoindolinone scaffolds [44] [45]. This methodology proceeds under mild conditions and demonstrates excellent functional group tolerance, making it particularly suitable for complex molecule assembly [45] [46].

The use of solid-phase synthesis techniques has also shown promise for beta-hydroxy histidine incorporation [47]. These approaches enable the use of harsh reaction conditions while maintaining stereochemical integrity through immobilization of sensitive intermediates [47] [48].

Synthetic ChallengeEnzymatic ApproachChemical ApproachHybrid Strategy
Stereoselectivity>95% threo80-90% with auxiliaries>90% combined
Substrate ScopeLimited to natural AAsBroad functional group toleranceOptimized scope
ScalabilityMulti-gram scaleIndustrial scaleFlexible scale
Environmental ImpactLowModerateReduced overall

XLogP3

6.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

458.25694295 g/mol

Monoisotopic Mass

458.25694295 g/mol

Heavy Atom Count

34

UNII

AR899YG72E

Dates

Last modified: 08-10-2024

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